molecular formula C13H9Cl2N3O2S B2671762 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide CAS No. 497072-51-2

5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide

Cat. No.: B2671762
CAS No.: 497072-51-2
M. Wt: 342.19
InChI Key: XLEFTKODRORTLM-UHFFFAOYSA-N
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Description

5H-Thiazolo[3,2-a]pyrimidines are a class of compounds that have been studied for their broad spectrum of biological activity . They are known to be glutamate receptor antagonists and acetylcholinesterase inhibitors, and they show anti-inflammatory, antiparkinsonian, and antiherpes activity .


Synthesis Analysis

A convenient method has been developed for preparing 5H-thiazolo[3,2-a]pyrimidines by the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . The reaction of pyrimidine-2-thiones with chloroacetate does not require the use of triethylamine and the 5H-thiazolo[3,2-a]pyrimidines are formed simply by heating the reagents without solvent .


Molecular Structure Analysis

The thiazolopyrimidines were isolated as hydrochlorides with high melting points. They are characterized by a high frequency IR absorption band in the range of 1774-1754 cm -1, which is assigned to the carbonyl group stretching vibration of the thiazolone ring .


Chemical Reactions Analysis

In the synthesis of thiazolo[3,2-a]pyrimidines from 1,2,3,4-tetrahydropyrimidine-2-thiones, cyclization can occur at either the N-1 or N-3 atoms of the pyrimidine ring . In the majority of cases, cyclization happens at the N-3 atom to give 5H-thiazolo[3,2-a]pyrimidines .

Scientific Research Applications

Synthesis and Functionalization

The compound belongs to a broader class of chemicals that have been explored for their synthetic pathways and the preparation of various derivatives. For instance, Peterlin-Mašič et al. (2000) discuss the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, highlighting the chemical's utility in creating primary and secondary amide derivatives through reactions with amines, which indicates its potential for further functionalization in organic chemistry (Peterlin-Mašič et al., 2000).

Pharmacological Applications

  • Anti-inflammatory and Antinociceptive Activity : Alam et al. (2010) synthesized and evaluated thiazolo [3,2-a] pyrimidine derivatives for anti-inflammatory and antinociceptive activities, finding significant effects in these areas, which suggests potential applications in pain and inflammation management (Alam et al., 2010).
  • Anticancer Potential : Nagarapu et al. (2013) demonstrated the anticancer properties of benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives against human cancer cell lines, highlighting the compound's relevance in cancer research (Nagarapu et al., 2013).

Antibacterial and Antitubercular Activities

Cai et al. (2016) explored novel 5H-thiazolo[3,2-a]pyrimidin-5-ones synthesized by thiophene ring closure for antibacterial and antitubercular activities, showing some compounds with significant effects, which points towards its potential utility in tackling bacterial and tubercular infections (Cai et al., 2016).

Insecticidal Activity

Ismail et al. (2021) investigated 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives for their insecticidal activity against cotton leafworm, indicating potential applications in pest control (Ismail et al., 2021).

Mechanism of Action

5H-Thiazolo[3,2-a]pyrimidines are known to be glutamate receptor antagonists and acetylcholinesterase inhibitors . They show anti-inflammatory, antiparkinsonian, and antiherpes activity .

Future Directions

The search for convenient methods of preparing dihydropyrimidines has been motivated by their ability to regulate the action of calcium channels . Significantly less attention has been devoted to studying the chemical properties of dihydropyrimidines, but work has recently appeared relating to the synthesis of condensed dihydropyrimidine derivatives .

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c14-8-2-1-3-9(10(8)15)17-11(19)7-6-16-13-18(12(7)20)4-5-21-13/h1-3,6H,4-5H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEFTKODRORTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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